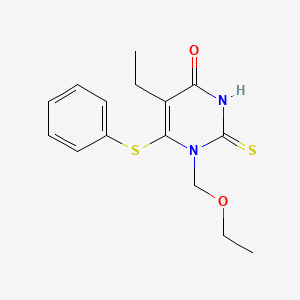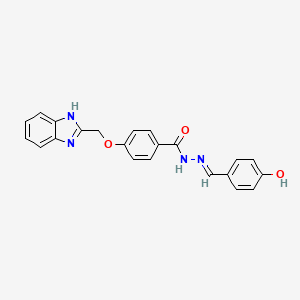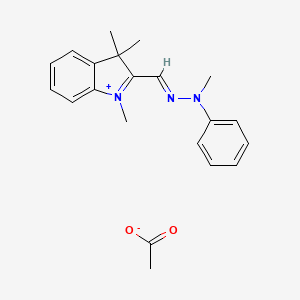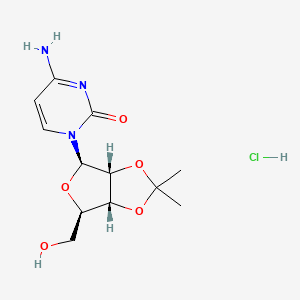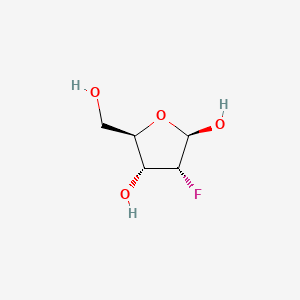
2-Deoxy-2-fluoro-beta-D-ribofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-fluoro-beta-D-ribofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and molecular biology. This compound is a modified form of ribose, where the hydroxyl group at the 2’ position is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-beta-D-ribofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the bromination of 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside, followed by reaction with silylated 5-fluorouracil and further modifications of the sugar moiety . The overall yield of this process is approximately 7.6% over nine steps.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial methods would likely focus on cost-effective and scalable processes, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-2-fluoro-beta-D-ribofuranose undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include brominating agents, silylated nucleobases, and various catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with silylated 5-fluorouracil yields a nucleoside analogue with potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2-fluoro-beta-D-ribofuranose has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Deoxy-2-fluoro-beta-D-ribofuranose involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 2’ position enhances the compound’s stability and resistance to enzymatic degradation, making it an effective tool for gene silencing and other molecular interventions . The compound targets specific molecular pathways, including those involved in DNA and RNA synthesis, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-2,2-difluoro-D-ribofuranose: Another fluorinated sugar derivative with similar properties.
2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)adenine: A nucleoside analogue with comparable biological activity.
Uniqueness
2-Deoxy-2-fluoro-beta-D-ribofuranose stands out due to its specific fluorine substitution at the 2’ position, which imparts unique stability and reactivity characteristics. This makes it particularly valuable in applications requiring enhanced resistance to enzymatic degradation and precise molecular targeting .
Eigenschaften
CAS-Nummer |
125155-47-7 |
|---|---|
Molekularformel |
C5H9FO4 |
Molekulargewicht |
152.12 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3-,4-,5-/m1/s1 |
InChI-Schlüssel |
RTUWTJAKZMHWBQ-TXICZTDVSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)O)F)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)O)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [[bis(2-hydroxypropyl)amino]methyl]phosphonate](/img/structure/B12671965.png)
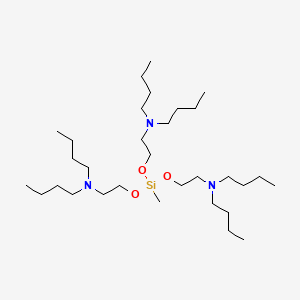
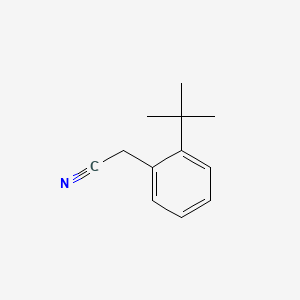
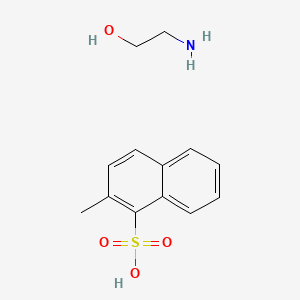
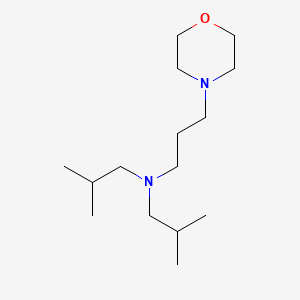
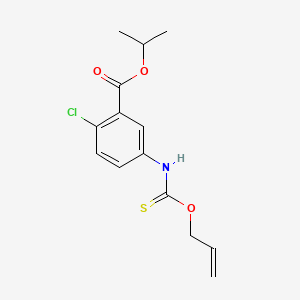
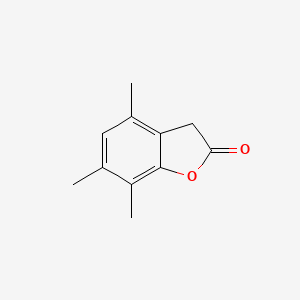
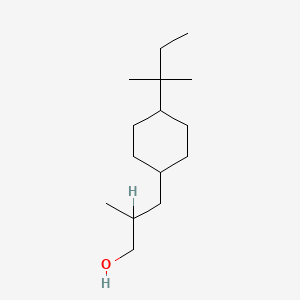
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate 1,1-dioxide](/img/structure/B12672011.png)
